molecular formula C12H17NO2 B1298378 4-(Diethylamino)-2-methoxybenzaldehyde CAS No. 55586-68-0

4-(Diethylamino)-2-methoxybenzaldehyde

Cat. No.: B1298378
CAS No.: 55586-68-0
M. Wt: 207.27 g/mol
InChI Key: FJBDMJZBYSCLLJ-UHFFFAOYSA-N
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Description

4-(Diethylamino)-2-methoxybenzaldehyde is an organic compound with the molecular formula C12H17NO2. It is a derivative of benzaldehyde, featuring a diethylamino group at the para position and a methoxy group at the ortho position relative to the aldehyde group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Scientific Research Applications

4-(Diethylamino)-2-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

4-(Diethylamino)-2-methoxybenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute dermal toxicity, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Additionally, 4-(Diethylamino)-2-methoxybenzaldehyde has been observed to interact with various proteins and biomolecules, including DNA and albumins. These interactions are essential for elucidating the compound’s role in cellular processes and its potential as a biochemical tool .

Cellular Effects

The effects of this compound on cellular processes are diverse and multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can induce apoptosis in malignant cell lines, such as HeLa and A375 cells, through the activation of caspases .

Furthermore, this compound has been reported to exhibit antioxidant properties, reducing intracellular reactive oxygen species levels in certain cell types. This antioxidant activity is particularly relevant in the context of cellular stress and oxidative damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of aldehyde dehydrogenase, which leads to the accumulation of aldehydes and subsequent cellular effects. This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing its normal catalytic function .

Additionally, this compound has been shown to interact with DNA and proteins, leading to changes in gene expression and protein function. These interactions are mediated by the compound’s ability to intercalate into DNA and bind to specific protein targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as the inhibition of aldehyde dehydrogenase and the induction of apoptosis in malignant cells. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and oxidative stress .

Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes phase I metabolic reactions, including oxidation and reduction, catalyzed by cytochrome P450 enzymes. These reactions lead to the formation of various metabolites, which can further participate in phase II metabolic reactions, such as conjugation with glucuronic acid .

The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential therapeutic applications. The compound’s interactions with metabolic enzymes also influence its overall bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with albumins, which facilitate its transport in the bloodstream and its distribution to various tissues .

Within cells, this compound can be transported across cellular membranes through passive diffusion or active transport mechanisms. The compound’s localization and accumulation in specific cellular compartments are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with DNA and proteins. These interactions are facilitated by specific targeting signals and post-translational modifications that direct the compound to its target compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-2-methoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 4-(Diethylamino)-2-hydroxybenzaldehyde.

    Methylation: The hydroxyl group is methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Purification: The product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-2-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: 4-(Diethylamino)-2-methoxybenzoic acid.

    Reduction: 4-(Diethylamino)-2-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-(Diethylamino)benzaldehyde: Lacks the methoxy group, making it less versatile in certain reactions.

    4-(Diethylamino)salicylaldehyde: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

    4-(Diethylamino)-2-hydroxybenzaldehyde: The hydroxyl group provides additional sites for chemical modification.

Uniqueness

4-(Diethylamino)-2-methoxybenzaldehyde is unique due to the presence of both the diethylamino and methoxy groups, which enhance its reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

4-(diethylamino)-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13(5-2)11-7-6-10(9-14)12(8-11)15-3/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBDMJZBYSCLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354742
Record name 4-(diethylamino)-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55586-68-0
Record name 4-(diethylamino)-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Diethylamino)-2-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key difference between DEAHB and DEAMB and why is it significant in this study?

A1: The key structural difference between DEAHB and DEAMB is the presence of a hydroxyl (-OH) group in DEAHB where DEAMB has a methoxy (-OCH3) group. This difference is significant because the hydroxyl group in DEAHB allows for excited-state intramolecular proton transfer (ESIPT) to occur. [] The study uses DEAMB, which only exhibits intramolecular charge transfer (ICT), as a control to investigate how ESIPT influences the photophysical behavior of DEAHB. []

Q2: How does the presence of the methoxy group in DEAMB affect its photophysical properties compared to DEAHB?

A2: The research demonstrates that replacing the hydroxyl group in DEAHB with a methoxy group in DEAMB eliminates the possibility of ESIPT. [] This leads to DEAMB exhibiting only ICT, while DEAHB showcases a more complex interplay between ICT and ESIPT. The study focuses on how this difference impacts their respective fluorescence properties and excited-state behavior. []

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